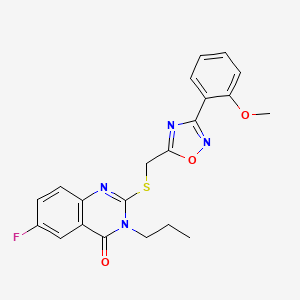![molecular formula C22H29ClN6O2 B2573823 8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione CAS No. 578744-31-7](/img/no-structure.png)
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione is a synthetic compound that belongs to the class of nonselective adenosine receptor antagonists. It is commonly referred to as PSB-36 and has been widely studied for its potential use in the treatment of various diseases.
作用機序
PSB-36 acts as a non-selective antagonist of adenosine receptors, which are involved in regulating various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the adenosine receptors, PSB-36 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
PSB-36 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma.
実験室実験の利点と制限
PSB-36 is a useful tool for studying the role of adenosine receptors in various physiological processes. However, it has some limitations, including its non-selectivity for adenosine receptors and potential off-target effects. Researchers should carefully consider these limitations when designing experiments using PSB-36.
将来の方向性
There are several potential future directions for research on PSB-36. One area of interest is its potential use in cancer therapy, as it has been shown to have anti-proliferative effects in cancer cells. Another area of interest is its potential use in the treatment of asthma, as it has been shown to have anti-inflammatory and anti-asthmatic effects in animal models. Additionally, further studies are needed to better understand the mechanism of action of PSB-36 and its potential off-target effects.
合成法
The synthesis of PSB-36 involves several steps, starting from the reaction of 3-chlorophenylpiperazine with 3-methylxanthine to form 8-(3-chlorophenyl)piperazin-1-yl)-3-methylxanthine. This intermediate is then reacted with hexyl isocyanate to form 8-[4-(3-chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylxanthine. Finally, the compound is cyclized using a mixture of acetic anhydride and acetic acid to obtain the desired product, PSB-36.
科学的研究の応用
PSB-36 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, asthma, and cardiovascular diseases. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-proliferative effects in vitro and in vivo.
特性
| 578744-31-7 | |
分子式 |
C22H29ClN6O2 |
分子量 |
444.96 |
IUPAC名 |
8-[4-(3-chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H29ClN6O2/c1-3-4-5-6-10-29-18-19(26(2)22(31)25-20(18)30)24-21(29)28-13-11-27(12-14-28)17-9-7-8-16(23)15-17/h7-9,15H,3-6,10-14H2,1-2H3,(H,25,30,31) |
InChIキー |
HJMLXIPJQNYLGM-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


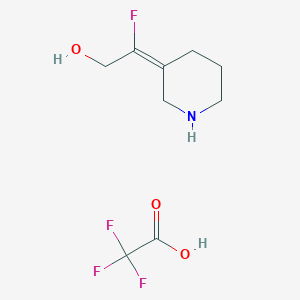

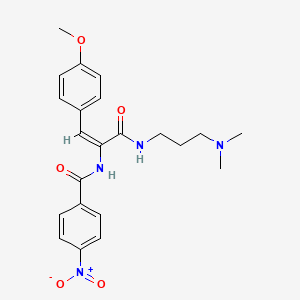
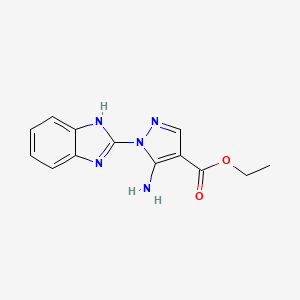
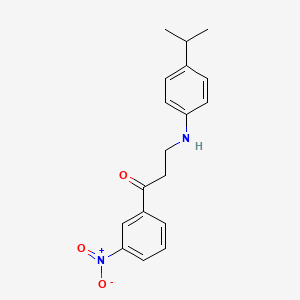

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2573749.png)
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2573753.png)
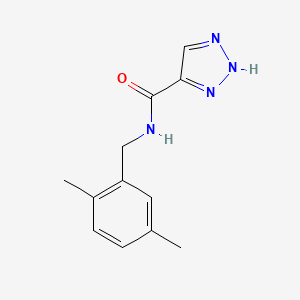
![Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2573755.png)

![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2573759.png)

